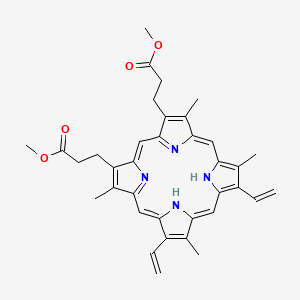
原卟啉IX二甲酯
描述
Protoporphyrin IX dimethyl ester is an organic compound classified as a porphyrin. It is a derivative of protoporphyrin IX, which plays a crucial role in living organisms as a precursor to heme and chlorophyll . Protoporphyrin IX dimethyl ester is a deeply colored solid that is not soluble in water . It is known for its applications in photodynamic therapy and as a photosensitizer in various scientific research fields .
科学研究应用
Protoporphyrin IX dimethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a photosensitizer in photochemical reactions and studies involving light-induced processes.
Medicine: Protoporphyrin IX dimethyl ester is employed in photodynamic therapy for the treatment of cancer and other diseases.
Industry: The compound is used in the production of dyes and pigments due to its intense coloration properties.
作用机制
Target of Action
Protoporphyrin IX dimethyl ester primarily targets soluble guanylyl cyclase . This enzyme plays a crucial role in the cyclic guanosine monophosphate (cGMP) pathway, which is involved in various physiological processes, including vasodilation, inhibition of platelet aggregation, and neurotransmission .
Mode of Action
Protoporphyrin IX dimethyl ester is known to be a potent photosensitizer . As a photosensitizer, it absorbs light and transfers the energy to other molecules, creating reactive oxygen species that can damage cells . This property is utilized in photodynamic therapy for the treatment of certain types of cancer .
Biochemical Pathways
Protoporphyrin IX dimethyl ester is involved in the heme synthesis pathway . It is a precursor of heme, a vital component of hemoglobin and myoglobin, which are responsible for oxygen transport and storage . The compound’s role in this pathway is crucial for biological metabolism and biogeochemical cycling .
Pharmacokinetics
It is known to be soluble in various organic solvents, including dmso, thf, acetone, chloroform, diethyl ether, ethyl acetate, and methanol . This solubility suggests that it may have good bioavailability, although further studies are needed to confirm this.
Result of Action
The primary result of Protoporphyrin IX dimethyl ester’s action is the generation of reactive oxygen species through its role as a photosensitizer . These reactive species can cause cellular damage, particularly in cancer cells, making it a useful tool in photodynamic therapy .
Action Environment
The action of Protoporphyrin IX dimethyl ester can be influenced by environmental factors. For instance, its photosensitizing properties are dependent on the presence of light . Additionally, its role in the heme synthesis pathway suggests that it may be influenced by factors affecting this pathway, such as the availability of iron . .
生化分析
Biochemical Properties
Protoporphyrin IX dimethyl ester plays a significant role in biochemical reactions, particularly as a photosensitizer in photodynamic therapy. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been demonstrated to interact with human nasopharyngeal carcinoma cells, acting as a potent photosensitizer . Additionally, it binds to hemoglobin and myoglobin, forming ground state complexes and inducing conformational changes in these proteins . These interactions highlight the compound’s ability to influence biochemical pathways and cellular functions.
Cellular Effects
Protoporphyrin IX dimethyl ester affects various types of cells and cellular processes. It has been shown to stimulate melanogenesis, melanocyte dendricity, and melanosome transport through the activation of the guanylate cyclase and cyclic guanosine monophosphate/protein kinase G signaling pathways . Furthermore, it induces structural and functional changes in human red blood cells, hemoglobin, and myoglobin, leading to the release of heme-bound oxygen . These effects demonstrate the compound’s influence on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, protoporphyrin IX dimethyl ester exerts its effects through various mechanisms. It binds to specific biomolecules, such as hemoglobin and myoglobin, altering their conformation and function . Additionally, it activates signaling pathways, such as the guanylate cyclase and cyclic guanosine monophosphate/protein kinase G pathways, which play a role in melanogenesis and melanosome transport . These interactions and activations highlight the compound’s ability to modulate enzyme activity and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of protoporphyrin IX dimethyl ester can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that protoporphyrin IX dimethyl ester can accumulate in cells and tissues, leading to prolonged photosensitizing effects . Additionally, its interaction with biomolecules, such as hemoglobin and myoglobin, can result in long-term structural and functional changes . These findings underscore the importance of considering temporal effects when using this compound in research.
Dosage Effects in Animal Models
The effects of protoporphyrin IX dimethyl ester vary with different dosages in animal models. At lower doses, the compound can act as an effective photosensitizer, inducing cellular changes without causing significant toxicity . At higher doses, it may lead to adverse effects, such as oxidative stress and cellular damage . These dosage-dependent effects highlight the need for careful dosage optimization in experimental settings to balance efficacy and safety.
Metabolic Pathways
Protoporphyrin IX dimethyl ester is involved in several metabolic pathways, particularly those related to heme synthesis. It is a precursor to heme, which is synthesized through a series of enzymatic reactions involving enzymes such as uroporphyrinogen decarboxylase and coproporphyrinogen oxidase . These pathways are crucial for the production of heme, which is essential for oxygen transport and various enzymatic functions. The compound’s involvement in these pathways underscores its importance in cellular metabolism.
Transport and Distribution
Within cells and tissues, protoporphyrin IX dimethyl ester is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, such as albumin, which facilitate its movement and localization within the body . Additionally, the compound’s lipophilic nature allows it to accumulate in lipid-rich tissues, enhancing its photosensitizing effects . These transport and distribution mechanisms are critical for understanding the compound’s bioavailability and efficacy.
Subcellular Localization
Protoporphyrin IX dimethyl ester exhibits specific subcellular localization patterns that influence its activity and function. It has been shown to localize to mitochondria, where it can interact with mitochondrial proteins and influence cellular respiration . Additionally, its localization to other organelles, such as the endoplasmic reticulum, can affect various cellular processes . These localization patterns are essential for understanding the compound’s mechanism of action and its potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
Protoporphyrin IX dimethyl ester can be synthesized through several methods. One common approach involves the esterification of protoporphyrin IX with methanol in the presence of an acid catalyst . The reaction typically occurs under reflux conditions, and the product is purified through recrystallization . Another method involves the palladium-catalyzed coupling reactions with sodium salts and dimethyl esters .
Industrial Production Methods
Industrial production of protoporphyrin IX dimethyl ester often involves large-scale esterification processes. The compound is synthesized by reacting protoporphyrin IX with methanol in the presence of an acid catalyst, followed by purification through crystallization or chromatography . The process is optimized for high yield and purity to meet industrial standards.
化学反应分析
Types of Reactions
Protoporphyrin IX dimethyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols, which react with the ester groups under basic conditions.
Major Products
The major products formed from these reactions include various derivatives of protoporphyrin IX dimethyl ester, such as hydroxyaldehyde photoproducts and formyl photoproducts .
相似化合物的比较
Protoporphyrin IX dimethyl ester is unique among porphyrins due to its specific ester groups and photodynamic properties. Similar compounds include:
Protoporphyrin IX: The parent compound, which lacks the ester groups and has different solubility and reactivity properties.
Mesoporphyrin: A similar compound used in anti-cancer research, differing in its side chain composition.
Coproporphyrin: Another porphyrin derivative with different functional groups and applications.
Protoporphyrin IX dimethyl ester stands out due to its enhanced solubility in organic solvents and its effectiveness as a photosensitizer in photodynamic therapy .
属性
CAS 编号 |
5522-66-7 |
|---|---|
分子式 |
C36H38N4O4 |
分子量 |
590.7 g/mol |
IUPAC 名称 |
methyl 3-[7,12-bis(ethenyl)-18-(3-methoxy-3-oxopropyl)-3,8,13,17-tetramethyl-21,22-dihydroporphyrin-2-yl]propanoate |
InChI |
InChI=1S/C36H38N4O4/c1-9-23-19(3)27-15-28-21(5)25(11-13-35(41)43-7)33(39-28)18-34-26(12-14-36(42)44-8)22(6)30(40-34)17-32-24(10-2)20(4)29(38-32)16-31(23)37-27/h9-10,15-18,38,40H,1-2,11-14H2,3-8H3 |
InChI 键 |
KAULEVLNLNQFED-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C=C)C)C(=C4CCC(=O)OC)C)C(=C3C)CCC(=O)OC)C=C |
规范 SMILES |
CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C=C)C)C(=C4C)C=C)C(=C3CCC(=O)OC)C)CCC(=O)OC |
Key on ui other cas no. |
5522-66-7 |
同义词 |
dimethyl protoporphyrin IX protoporphyrin dimethyl ester protoporphyrin IX dimethyl este |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


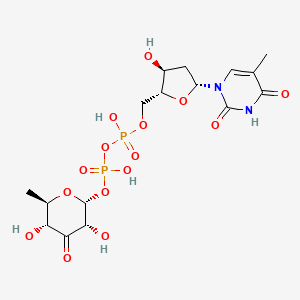

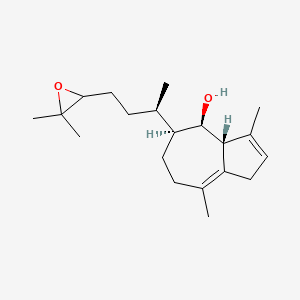
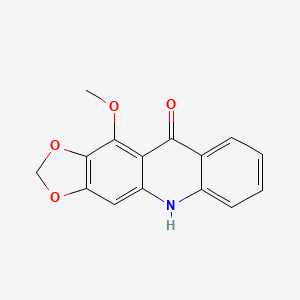

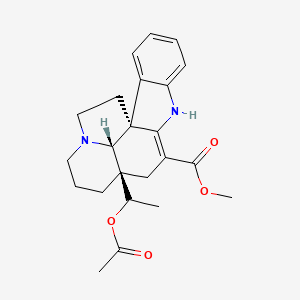
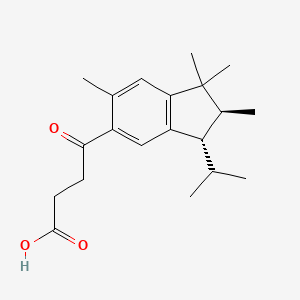
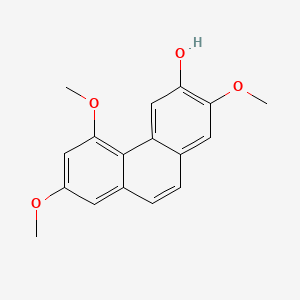
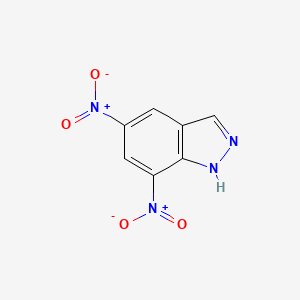
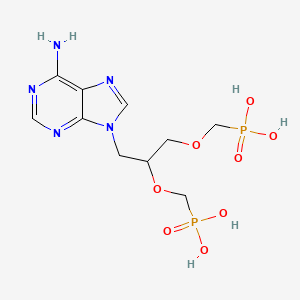
![2-bromo-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B1216127.png)
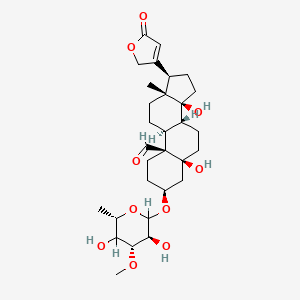
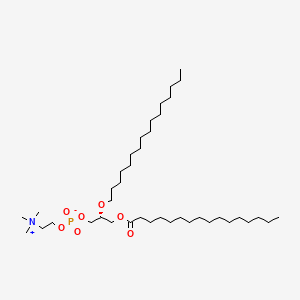
![2-(5-Fluoro-2,4-dinitroanilino)-3-[[3-hydroxy-2-methyl-5-(phosphonooxymethyl)pyridin-4-yl]methylamino]propanoic acid](/img/structure/B1216131.png)
